(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one
CAS No.: 1251711-59-7
Cat. No.: VC4867234
Molecular Formula: C16H19NO3
Molecular Weight: 273.332
* For research use only. Not for human or veterinary use.
![(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one - 1251711-59-7](/images/structure/VC4867234.png)
Specification
CAS No. | 1251711-59-7 |
---|---|
Molecular Formula | C16H19NO3 |
Molecular Weight | 273.332 |
IUPAC Name | (E)-3-(furan-2-yl)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]prop-2-en-1-one |
Standard InChI | InChI=1S/C16H19NO3/c1-2-10-19-13-14-5-3-9-17(12-14)16(18)8-7-15-6-4-11-20-15/h1,4,6-8,11,14H,3,5,9-10,12-13H2/b8-7+ |
Standard InChI Key | GSEGKYAQBLVVEN-BQYQJAHWSA-N |
SMILES | C#CCOCC1CCCN(C1)C(=O)C=CC2=CC=CO2 |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
The compound features a conjugated α,β-unsaturated ketone (prop-2-en-1-one) backbone with substituents at both carbonyl termini:
-
C-1: A piperidine ring substituted at the 3-position with a propargyloxymethyl group (-CH2-O-CH2-C≡CH)
-
C-3: A furan-2-yl moiety
The (2E) configuration denotes a trans orientation of the furan and piperidine groups across the central double bond. This geometry is critical for electronic conjugation, which influences reactivity and spectroscopic signatures .
Table 1. Hypothesized Physicochemical Properties
Synthetic Pathways and Catalytic Considerations
Retrosynthetic Analysis
Key disconnections suggest two primary synthetic approaches:
-
Mannich Reaction Pathway:
-
Cross-Coupling Strategy:
Gold-Catalyzed Enone Formation
Recent advances in Au(I) catalysis demonstrate efficient methods for constructing similar α,β-unsaturated ketones. In reactions of furan-ynes with N-oxides, [(IPr)Au(NTf2)] catalysts enable selective formation of 6-membered dihydropyridinones under mild conditions . While the propargyl ether substituent introduces steric constraints, analogous systems show 81% yields for related enones when using 4-nitropyridine N-oxide as the oxidant .
Table 2. Catalytic Conditions for Analogous Enone Synthesis
Catalyst | Oxidant | Time | Yield (%) | E/Z Ratio |
---|---|---|---|---|
[(IPr)Au(NTf2)] | F | 20 h | 96 | 2/98 |
[(JohnPhos)AuCl]/AgNTf2 | A | 6 h | 77 | 6/94 |
Spectroscopic and Computational Analysis
Predicted Spectral Features
-
IR Spectroscopy:
-
1H NMR (CDCl3):
Conformational Analysis
Density functional theory (DFT) calculations on analogous piperidine-propargyl systems reveal two stable conformers:
-
Axial Propargyl Orientation: Lower energy (ΔG = 0 kcal/mol)
-
Equatorial Orientation: Higher by 1.3 kcal/mol due to steric clash with piperidine methylene groups
Challenges and Future Directions
Synthetic Optimization Needs
-
Steric Hindrance Mitigation: Bulkier N-oxide reagents may improve yields in Au-catalyzed steps
-
Stereocontrol: Chiral phosphine ligands could enhance E/Z selectivity beyond current 98% Z ratios
Biological Evaluation Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume